![molecular formula C57H48IrN2O2-2 B14780406 Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium is a complex organometallic compound that features iridium as its central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
The synthesis of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium typically involves the reaction of iridium trichloride hydrate with 2-(naphth[2,1-f]isoquinolin-1-yl)phenyl ligands and 2,2,6,6-tetramethyl-3,5-heptanedione under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the formation of the desired complex . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(V) species.
Reduction: It can also be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to the emission of light at specific wavelengths. This property is harnessed in OLEDs and bioimaging applications. The molecular targets and pathways involved include the excitation of electrons in the iridium center and the subsequent energy transfer to the ligands .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium include other iridium-based complexes with different ligands. These compounds may have varying photophysical properties and applications. For example:
Bis(2-phenylpyridine)iridium(III) acetylacetonate: Known for its use in OLEDs.
Tris(2-phenylpyridine)iridium(III): Another compound used in optoelectronic devices.
The uniqueness of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its performance in various applications .
Eigenschaften
Molekularformel |
C57H48IrN2O2-2 |
|---|---|
Molekulargewicht |
985.2 g/mol |
IUPAC-Name |
iridium;1-phenylnaphtho[2,1-f]isoquinoline;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C23H14N.C11H20O2.Ir/c2*1-2-7-17(8-3-1)23-22-13-12-19-18-9-5-4-6-16(18)10-11-20(19)21(22)14-15-24-23;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-7,9-15H;7H2,1-6H3;/q2*-1;; |
InChI-Schlüssel |
UZGJVICHRMCWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
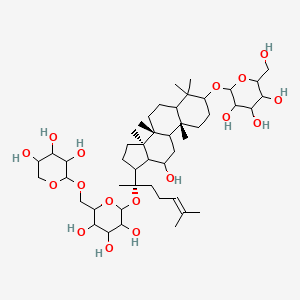
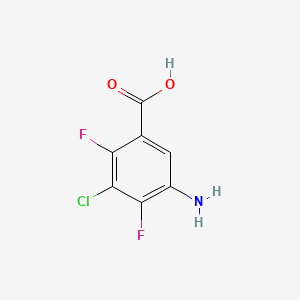
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
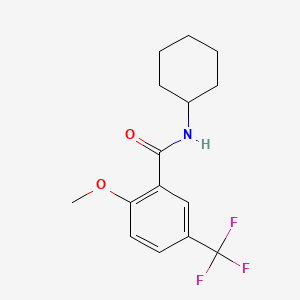
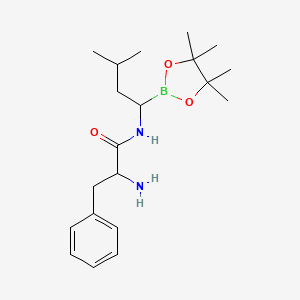
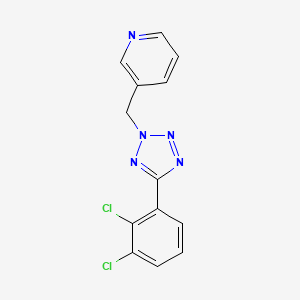

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)

